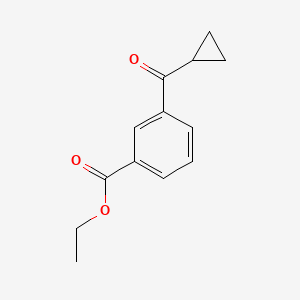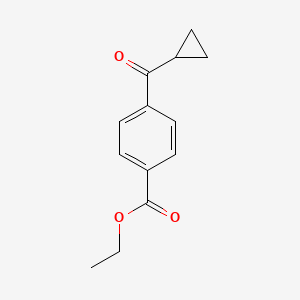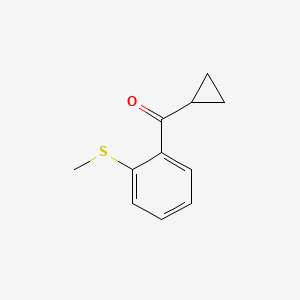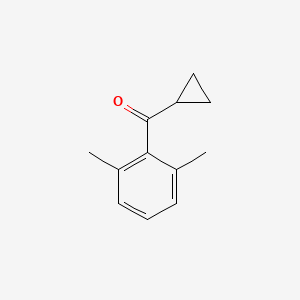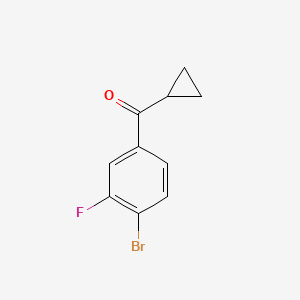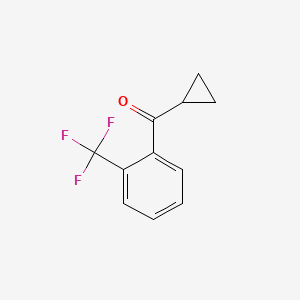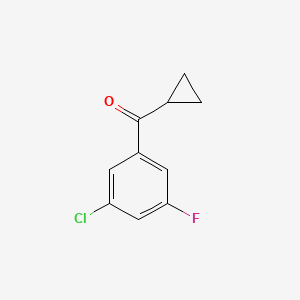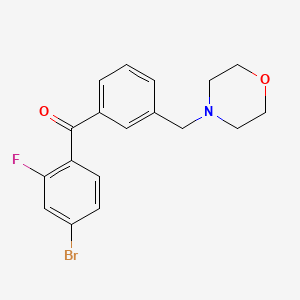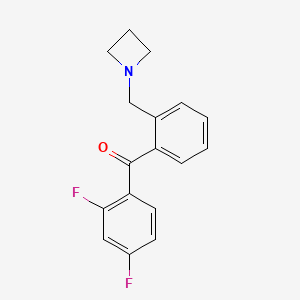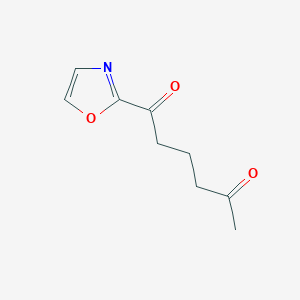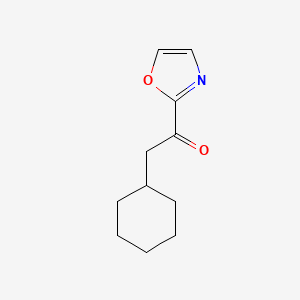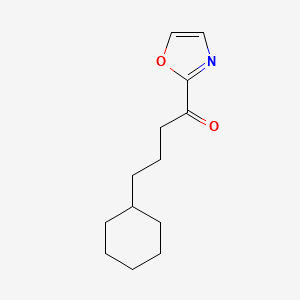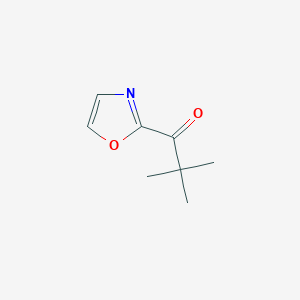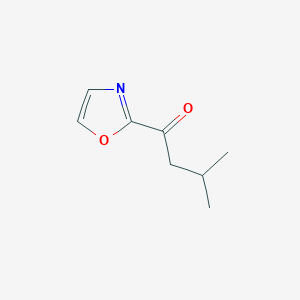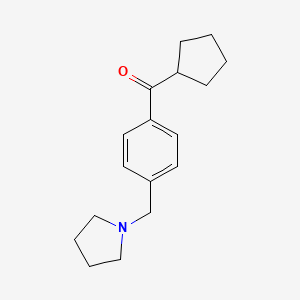
Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Key Intermediate in Catalytic Reactions
Cyclopentyl phenyl ketone derivatives, similar to Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, are vital intermediates in catalytic reactions. For instance, they can undergo oxidative addition to nickel catalysts to form nickeladihydropyran, a crucial intermediate for producing cyclopentane compounds with carbonyl substituents at the 1,3-position. This process is significant in the Ni(0)-catalyzed cycloaddition reactions, illustrating the compound's utility in complex organic syntheses (Ogoshi, Nagata, & Kurosawa, 2006).
2. Synthesis of Neuroleptic Agents
Cyclopentyl aryl ketones, akin to Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, have been utilized in synthesizing neuroleptic agents. By reacting specific cyclopentyl aryl ketones with heterocyclic amines, researchers have created butyrophenone analogues with potential neuroleptic activity. This research underscores the compound's relevance in developing pharmaceutical agents (Caamaño et al., 1987).
3. Development of Anticholinergic Compounds
Research has demonstrated the synthesis of α-cyclopentylphenylmethoxyalkylamines using cyclopentyl phenyl ketone, indicating the compound's role in creating anticholinergic compounds. These compounds exhibit significant anticholinergic activities, which could be crucial for therapeutic applications (Gao, Ran, & Zhang, 1986).
Propriétés
IUPAC Name |
cyclopentyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-5-1-2-6-15)16-9-7-14(8-10-16)13-18-11-3-4-12-18/h7-10,15H,1-6,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUVGCIXNZPDQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642775 |
Source


|
| Record name | Cyclopentyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone | |
CAS RN |
898777-01-0 |
Source


|
| Record name | Cyclopentyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

